molecular formula C17H18BrF3N4O2 B11665144 3-bromo-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11665144
M. Wt: 447.2 g/mol
InChI Key: RZODMPHKMWQQHB-UHFFFAOYSA-N
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Description

3-BROMO-N-(2-METHOXYETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom, a methoxyethyl group, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N-(2-METHOXYETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atom: Bromination is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the methoxyethyl group: This step involves nucleophilic substitution reactions using methoxyethyl halides.

    Incorporation of the phenyl group: This is typically achieved through Suzuki-Miyaura cross-coupling reactions using phenylboronic acids and palladium catalysts.

    Addition of the trifluoromethyl group: This can be done using trifluoromethylating agents such as Ruppert-Prakash reagent (TMSCF3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N-(2-METHOXYETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols.

    Coupling: Phenylboronic acids, palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-BROMO-N-(2-METHOXYETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BROMO-N-(2-METHOXYETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BROMO-N-(2-METHOXYETHYL)-5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18BrF3N4O2

Molecular Weight

447.2 g/mol

IUPAC Name

3-bromo-N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H18BrF3N4O2/c1-27-8-7-22-16(26)14-13(18)15-23-11(10-5-3-2-4-6-10)9-12(17(19,20)21)25(15)24-14/h2-6,11-12,23H,7-9H2,1H3,(H,22,26)

InChI Key

RZODMPHKMWQQHB-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=NN2C(CC(NC2=C1Br)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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